molecular formula C11H12N2O3 B11131606 2-(methoxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid

2-(methoxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B11131606
M. Wt: 220.22 g/mol
InChI Key: CCAOKPGGGDYOHO-UHFFFAOYSA-N
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Description

2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID is a heterocyclic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)phenylboronic acid: Similar in structure but with a boronic acid functional group.

    2-Methoxyestradiol: A compound with a methoxy group and similar biological activities.

Uniqueness

2-(METHOXYMETHYL)-1-METHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID is unique due to its specific benzodiazole ring system and the presence of both methoxymethyl and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(methoxymethyl)-1-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-13-9-4-3-7(11(14)15)5-8(9)12-10(13)6-16-2/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

CCAOKPGGGDYOHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1COC

Origin of Product

United States

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